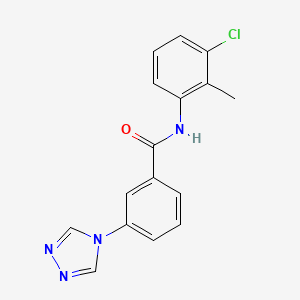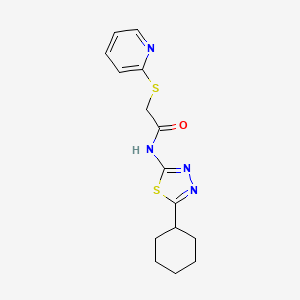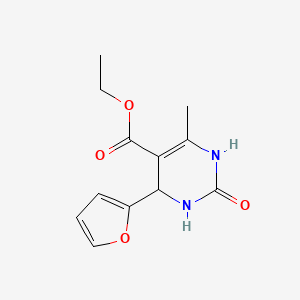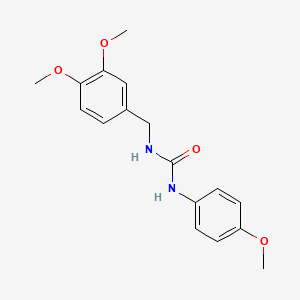
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTZ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and is known to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects. In cancer research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of various oncogenes. In inflammation research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune responses. In infectious diseases research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit antibacterial and antifungal activities by inhibiting the growth of various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its ability to exhibit a range of biological activities, which makes it a versatile compound for studying various research areas. Additionally, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is relatively easy to synthesize and is commercially available. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide. One area of research is the development of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide derivatives with improved efficacy and reduced toxicity. Another area of research is the identification of new targets for N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, which may expand its potential applications in scientific research. Additionally, the use of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in combination with other compounds may provide synergistic effects and improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 3-chloro-2-methylbenzoic acid with 4H-1,2,4-triazole-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with benzoyl chloride to obtain the final product, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential application in a range of scientific research areas such as cancer, inflammation, and infectious diseases. In cancer research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In infectious diseases research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit antibacterial and antifungal activities.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-14(17)6-3-7-15(11)20-16(22)12-4-2-5-13(8-12)21-9-18-19-10-21/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIWDMDMNQWNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(3-phenyl-2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5463704.png)
![2-[2-(4-methoxyphenyl)vinyl]-5,7-dinitro-1,3-benzoxazole](/img/structure/B5463706.png)

![2-({4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5463710.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpropanamide](/img/structure/B5463715.png)
![3-(2-oxo-2-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}ethyl)morpholine dihydrochloride](/img/structure/B5463723.png)
![(3S*,5R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5463726.png)

![4-(5-{[3-(3-methylbutanoyl)piperidin-1-yl]carbonyl}pyridin-2-yl)benzamide](/img/structure/B5463744.png)

![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-5-(3-phenoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5463761.png)
![ethyl 5-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5463772.png)
